REACTION_CXSMILES
|
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1.[C:9](O)(=[O:12])[CH:10]=[CH2:11]>>[NH:1]1[C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]=2[CH2:11][CH2:10][C:9]1=[O:12]
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Name
|
|
Quantity
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5 g
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Type
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reactant
|
Smiles
|
NC1=CC(CCC1)=O
|
Name
|
|
Quantity
|
65.65 g
|
Type
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reactant
|
Smiles
|
C(C=C)(=O)O
|
Control Type
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UNSPECIFIED
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Setpoint
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180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture is cooled
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Type
|
CUSTOM
|
Details
|
recrystallised from 1000 ml of methanol
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Name
|
|
Type
|
|
Smiles
|
N1C(CCC=2C(CCCC12)=O)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |